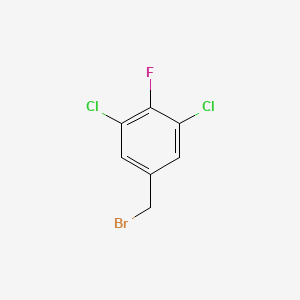

3,5-Dichloro-4-fluorobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,3-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDNJQFJDBSHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 4 Fluorobenzyl Bromide and Analogues

Direct Bromination Pathways

Direct benzylic bromination is a primary route for the synthesis of benzyl (B1604629) bromides. This method focuses on the selective substitution of a hydrogen atom on the methyl group of a toluene (B28343) derivative with a bromine atom.

Benzylic Bromination Strategies for Substituted Toluene Precursors

The synthesis of benzyl bromides is commonly achieved through the radical bromination of the corresponding toluene derivative. rsc.org This reaction is said to occur at the benzylic position, which is the carbon atom attached to the aromatic ring. libretexts.org The high reactivity of the benzylic position is attributed to the resonance stabilization of the resulting benzylic radical, making the benzylic C-H bonds weaker than typical sp³ hybridized C-H bonds. libretexts.orgucalgary.ca

The process is a radical chain reaction, which can be initiated by either heat or UV light. ucalgary.ca This initiation step involves the homolytic cleavage of the bromine-bromine bond to form bromine radicals. ucalgary.ca These radicals then abstract a hydrogen atom from the benzylic position of the toluene precursor to form a resonance-stabilized benzyl radical and hydrogen bromide. ucalgary.ca The benzyl radical then reacts with a molecule of bromine (Br₂) to yield the desired benzyl bromide and another bromine radical, which continues the chain reaction. ucalgary.ca

For substituted toluenes, the nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, such as a cyano group, can retard the reaction, while electron-donating groups can enhance the reaction rate. researchgate.net

Optimization of Reaction Conditions and Reagents (e.g., N-Bromosuccinimide)

A key reagent in benzylic bromination is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.comchadsprep.comyoutube.commanac-inc.co.jp NBS is favored over molecular bromine (Br₂) because it can generate a low and controlled concentration of bromine in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. chadsprep.comyoutube.com The reaction using NBS is often initiated by light or a radical initiator like benzoyl peroxide. manac-inc.co.jpprepchem.com

The choice of solvent is also crucial for the selectivity and efficiency of the bromination. Aprotic solvents are generally preferred, with chlorobenzene (B131634) being a suitable option due to its good solubilizing properties and more favorable health and environmental profile compared to other chlorinated solvents like carbon tetrachloride. rsc.orgmanac-inc.co.jp Acetonitrile has also been used effectively, avoiding the hazards associated with chlorinated solvents. organic-chemistry.org

Recent advancements have focused on optimizing reaction conditions to improve yield, selectivity, and sustainability. Continuous flow photochemical reactors have been employed to intensify the process, allowing for rapid and efficient benzylic bromination with in-situ generation of bromine. rsc.orgresearchgate.netacs.org This approach offers benefits such as precise temperature control, efficient mass transfer, and reduced reaction times, with some processes achieving complete conversion in as little as 15 seconds. rsc.org The optimization of light intensity and wavelength is also important, with studies showing that matching the light source to the absorbance characteristics of the reagents can significantly improve reaction efficiency. acs.org For instance, a photo-initiated reaction with NBS in dichloromethane (B109758) has been shown to improve the yield of the desired product significantly compared to thermally initiated reactions. gla.ac.uk

Table 1: Comparison of Benzylic Bromination Methods

| Method | Reagent | Initiator | Solvent | Key Advantages |

| Traditional Batch | NBS | Benzoyl Peroxide | Carbon Tetrachloride | Well-established method. |

| Photochemical Flow | In-situ generated Br₂ | 405 nm LEDs | Chlorobenzene | High throughput, rapid reaction times, improved safety. rsc.org |

| Photochemical Flow | NBS | Compact Fluorescent Lamp (CFL) | Acetonitrile | Avoids hazardous chlorinated solvents. organic-chemistry.org |

Multi-Step Synthesis from Related Aromatic Precursors

In cases where direct bromination is not feasible or efficient, multi-step synthetic routes starting from other aromatic compounds are employed.

Routes Involving Halogenation, Reduction, and Diazotization Steps (e.g., for related fluorobromobenzenes)

A multi-step pathway to synthesize compounds like 3,5-dichloro-4-fluorobromobenzene can begin with a different starting material, such as 2-fluoro-3-chloronitrobenzene. google.com This route involves a sequence of reactions:

Bromination: The starting nitro compound undergoes bromination to introduce a bromine atom onto the aromatic ring, yielding 2-fluoro-3-chloro-5-bromonitrobenzene. google.com

Reduction: The nitro group is then reduced to an amino group. To prevent the loss of the bromine substituent during this hydrogenation step, an anti-dehalogenation catalyst is utilized, resulting in 2-fluoro-3-chloro-5-bromoaniline. google.com

Diazotization and Chlorination: The resulting aniline (B41778) derivative undergoes a diazotization reaction, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom, affording the final product. google.com

This method offers the advantage of using readily available and less expensive starting materials compared to other precursors like 3,5-dichloro-4-fluoroaniline. google.com However, the stability of the intermediate diazonium salt can be a challenge, especially with multiple electron-withdrawing substituents on the ring, which can lead to lower yields in traditional Sandmeyer reactions. google.com

Conversion of Other Halogenated Aromatic Compounds to Benzyl Bromides

Benzyl bromides can also be prepared from other functional groups. For example, benzyl alcohols can be converted to benzyl bromides. One method involves the use of silicaphosphine in the presence of molecular halogen, which efficiently converts alcohols to their corresponding bromides. organic-chemistry.org Another approach utilizes 2,4,6-trichloro rsc.orggla.ac.ukrsc.orgtriazine and N,N-dimethylformamide with the addition of sodium bromide to achieve the conversion. organic-chemistry.org

Furthermore, aryl halides themselves can undergo nucleophilic substitution reactions, although this is generally more challenging than reactions at the benzylic position. gla.ac.uk The conversion of an aryl halide to a benzyl bromide typically requires a series of transformations, potentially involving the introduction of a methyl group followed by benzylic bromination as described in section 2.1.

Emerging and Advanced Synthetic Approaches for Fluorinated Benzyl Bromides

The synthesis of fluorinated organic molecules is an area of active research due to the unique properties that fluorine atoms impart to molecules. acs.org While direct fluorination of benzylic positions is possible, it often requires specialized and highly reactive fluorinating agents. thieme-connect.de

Emerging methods focus on creating carbon-fluorine bonds under milder conditions. One such approach involves the fluorination of boronate complexes. For instance, alkyl boronic esters can be converted to alkylfluorides with high enantiospecificity using an electrophilic fluorinating agent like Selectfluor. acs.org While this has been demonstrated for alkylfluorides, the principles could potentially be adapted for the synthesis of fluorinated benzyl derivatives.

Another advanced technique is the use of continuous flow systems for photochemical reactions. rsc.orgacs.orgrsc.org These systems allow for precise control over reaction parameters, enhancing safety and efficiency, particularly for highly reactive or hazardous reagents. rsc.org For example, the in-situ generation of bromine in a microstructured photochemical reactor has been shown to be highly effective for benzylic bromination. rsc.org This technology could be applied to the synthesis of fluorinated benzyl bromides, offering a scalable and sustainable manufacturing process.

The use of alternative brominating agents is also being explored. Bromotrichloromethane (BrCCl₃) under photochemical conditions in a continuous flow reactor has been used for the benzylic bromination of electron-rich substrates that are challenging for traditional NBS-based methods. rsc.org This highlights the ongoing development of new reagents and methodologies to address specific challenges in the synthesis of complex halogenated compounds.

Photoinduced Atom Transfer Radical Addition (ATRA) from Styrenes

A contemporary and efficient method for the synthesis of fluorinated benzyl bromides is through the photoinduced Atom Transfer Radical Addition (ATRA) to styrenes. This approach offers a mild, atom-economical, and cost-effective alternative to traditional benzylic bromination methods, which often require harsh conditions and radical initiators.

The reaction typically involves the use of a photocatalyst, such as iridium(III) complexes (e.g., Ir(ppy)3), which becomes excited upon irradiation with visible light, often from blue LEDs. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable radical precursor, such as an α-halocarbonyl compound like ethyl bromodifluoroacetate. This generates a carbon-centered radical.

This radical then adds to the double bond of a styrene (B11656) derivative. The resulting benzylic radical intermediate subsequently participates in a halogen-atom transfer (XAT) with another molecule of the radical precursor, yielding the desired benzyl bromide product and regenerating the carbon-centered radical to continue the chain reaction.

A general scheme for this transformation is as follows:

Scheme 1: General Photoinduced ATRA for the Synthesis of Fluorinated Benzyl Bromides Ar-CH=CH2 + R-Br --(Photocatalyst, hv)--> Ar-CH(Br)-CH2-R

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon-bromine bond at the benzylic position is the primary site for nucleophilic substitution reactions. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) process. masterorganicchemistry.com In this one-step mechanism, the nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond. byjus.com The rate and success of these reactions depend on the strength of the nucleophile and the steric hindrance around the reaction center. masterorganicchemistry.combyjus.com

A classic example of a reaction involving an oxygen nucleophile is the Williamson ether synthesis. byjus.comkhanacademy.org In this method, an alkoxide ion, a potent nucleophile, displaces the bromide ion from the benzylic carbon to form an ether. byjus.comlibretexts.org The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride. libretexts.orgyoutube.com The resulting alkoxide then reacts with the fluorinated benzyl (B1604629) bromide. youtube.com

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers and generally proceeds via an SN2 pathway. byjus.com For this reason, it is most effective with primary alkyl halides like 3,5-dichloro-4-fluorobenzyl bromide. masterorganicchemistry.com

Table 1: Examples of Williamson Ether Synthesis with Related Fluorinated Benzyl Bromides

| Benzyl Bromide Derivative | Nucleophile (Alcohol) | Product |

| 4-Fluorobenzyl bromide | Isopropanol | 4-Fluorobenzyl isopropyl ether |

| 3-Fluorobenzyl bromide | Ethanol | 3-Fluorobenzyl ethyl ether |

This table presents hypothetical examples based on the principles of the Williamson ether synthesis to illustrate the reaction with fluorinated benzyl bromides.

Nitrogen and sulfur-containing nucleophiles readily react with benzylic bromides. Primary and secondary amines, for instance, can displace the bromide to form the corresponding N-substituted benzylamines. These reactions are fundamental in the synthesis of a wide variety of nitrogen-containing compounds.

Similarly, thiols, which are the sulfur analogs of alcohols, are excellent nucleophiles and react with benzylic bromides to form thioethers. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, drives these reactions efficiently.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While traditionally focused on aryl and alkenyl electrophiles, recent advancements have expanded their scope to include alkyl electrophiles like benzylic bromides. nih.gov

Reactions such as the Suzuki, Negishi, and Stille couplings can potentially be employed to couple this compound with various organometallic reagents. thermofisher.com For instance, in a Negishi-type coupling, an organozinc reagent, such as an alkylzinc bromide, would react with the benzylic bromide in the presence of a palladium or nickel catalyst. acs.org The catalytic cycle typically involves oxidative addition of the benzylic bromide to the metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product. acs.org The use of organozinc reagents, like 3-bromo-4-fluorobenzylzinc bromide, is common in such cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Dichlorofluorophenyl Moiety

The dichlorofluorophenyl group of this compound can undergo electrophilic aromatic substitution (EAS), although the presence of three deactivating halogen substituents makes the ring significantly less reactive than benzene (B151609). minia.edu.eg

Halogens are deactivating groups in EAS due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring. stackexchange.comlibretexts.org However, they are also ortho, para-directors because of their ability to donate electron density through resonance (+R or +M effect), which helps to stabilize the intermediate arenium ion. researchgate.netlibretexts.org

In the case of this compound, the situation is complex. All three halogens exert a deactivating inductive effect. The fluorine atom is the most electronegative, but its 2p orbitals have better overlap with the carbon 2p orbitals of the benzene ring, leading to a more significant resonance effect compared to chlorine. stackexchange.com The two chlorine atoms are also ortho, para-directors. The directing effects of the substituents must be considered collectively. The only available position for substitution is the carbon atom between the two chlorine atoms (C-2) or the carbon between a chlorine and the fluorobenzyl group (C-6). Steric hindrance from the existing substituents and the bromomethyl group will also play a crucial role in determining the regiochemical outcome of any potential electrophilic attack. perlego.com

Table 2: Electronic Effects of Halogen Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para |

| -Cl | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

While the bromomethyl group itself is not a typical DMG, it is conceivable that under specific conditions, or after conversion to a more suitable directing group, a DoM strategy could be applied. However, the presence of three halogen atoms complicates this approach. The high reactivity of organolithium reagents could lead to halogen-metal exchange or other side reactions. A more plausible strategy might involve a halogen-metal exchange reaction, where the organolithium reagent selectively replaces one of the bromine or chlorine atoms, followed by quenching with an electrophile. The relative ease of halogen-metal exchange (I > Br > Cl) would need to be considered.

Redox Chemistry and Radical Reactions

The redox behavior of this compound is centered around the benzylic carbon, which is susceptible to both oxidation and reduction. The presence of two chlorine atoms and a fluorine atom on the benzene ring significantly influences the electron density of the molecule, thereby affecting the reactivity of the benzylic C-Br bond. These substituents are strongly electron-withdrawing, which can impact the stability of intermediates formed during redox processes.

The oxidation of the benzylic carbon in this compound typically leads to the formation of the corresponding aldehyde, 3,5-dichloro-4-fluorobenzaldehyde. This transformation is a valuable synthetic step, as aldehydes are versatile intermediates for the construction of more complex molecular architectures. Various established methods for the oxidation of benzyl halides can be applied, with the choice of reagent often depending on the desired selectivity and reaction conditions.

One common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. While specific studies on this compound are not prevalent in publicly accessible literature, the general mechanism involves the displacement of the bromide by the oxygen atom of DMSO, followed by an elimination step facilitated by a base, such as triethylamine.

Another approach involves the use of hexamethylenetetramine in the Sommelet reaction, which proceeds through the formation of a hexaminium salt followed by hydrolysis to yield the aldehyde. The reaction conditions for these transformations are critical to prevent over-oxidation to the carboxylic acid or other side reactions.

Table 1: Representative Oxidative Transformations of Substituted Benzyl Bromides

| Oxidizing Agent/Method | Product | Typical Reaction Conditions | Notes |

| Dimethyl sulfoxide (DMSO) | Aldehyde | DMSO, NaHCO₃, heat | Kornblum Oxidation |

| Hexamethylenetetramine | Aldehyde | 1) (CH₂)₆N₄; 2) H₂O, heat | Sommelet Reaction |

| Sodium periodate/catalytic RuCl₃ | Aldehyde | NaIO₄, RuCl₃·xH₂O, CH₃CN/H₂O | Catalytic oxidation |

This table presents generalized methods applicable to substituted benzyl bromides. Specific yields and conditions for this compound would require experimental validation.

The reduction of this compound can proceed via two main pathways, leading to either the corresponding toluene (B28343) derivative (3,5-dichloro-4-fluorotoluene) through reductive dehalogenation or the benzylic alcohol (3,5-dichloro-4-fluorobenzyl alcohol) through substitution and reduction.

The conversion to 3,5-dichloro-4-fluorotoluene (B3110603) involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. This can be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid that is formed.

Alternatively, the reduction to 3,5-dichloro-4-fluorobenzyl alcohol can be accomplished. A straightforward method involves hydrolysis of the benzyl bromide to the alcohol, for instance, using aqueous sodium carbonate, followed by purification. Direct reduction is also possible using reducing agents that can displace the bromide and introduce a hydride, though care must be taken to avoid reduction of the aromatic halogens.

Table 2: Representative Reductive Pathways for Substituted Benzyl Bromides

| Reducing Agent/Method | Product | Typical Reaction Conditions |

| H₂, Pd/C, base | Toluene derivative | H₂ (1 atm), Pd/C, Et₃N, Ethanol, rt |

| NaBH₄, phase-transfer catalyst | Toluene derivative | NaBH₄, TBAB, H₂O/Toluene, 80 °C |

| Aqueous Na₂CO₃ | Benzyl alcohol | Na₂CO₃, Dioxane/H₂O, reflux |

This table illustrates general methods for the reduction of substituted benzyl bromides. The specific outcomes for this compound may vary.

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. The formation of this compound itself is often achieved through the radical bromination of 3,5-dichloro-4-fluorotoluene using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions.

The stability of the benzylic radical also plays a role in its subsequent reactions. For instance, radical-initiated reductions can lead to the formation of 3,5-dichloro-4-fluorotoluene. The photochemistry of benzyl bromides can involve the homolytic cleavage of the C-Br bond upon irradiation with UV light, generating a benzylic radical and a bromine radical. This reactive intermediate can then participate in various subsequent reactions, including dimerization, abstraction of hydrogen atoms from the solvent, or reaction with other radical species present in the medium. The electron-withdrawing nature of the substituents on the aromatic ring can influence the energy required for this photochemical cleavage and the subsequent reactivity of the generated radical.

Table 3: Radical Initiated Reactions Involving Substituted Benzyl Halides

| Reaction Type | Reagents and Conditions | Product Type |

| Radical Bromination (Formation) | Toluene derivative, NBS, AIBN, CCl₄, reflux | Benzyl bromide |

| Photochemical Bromination | Toluene derivative, Br₂, hν | Benzyl bromide |

| Radical Reduction | Benzyl bromide, Bu₃SnH, AIBN, Benzene, reflux | Toluene derivative |

This table provides examples of radical reactions related to benzyl bromides. The specific reactivity of this compound would be influenced by its particular substitution pattern.

Applications As a Synthetic Building Block and Intermediate

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 3,5-Dichloro-4-fluorobenzyl bromide serves as a crucial starting material for introducing the 3,5-dichloro-4-fluorobenzyl moiety into potential therapeutic agents.

Construction of Fluorinated Biologically Active Scaffolds

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance their efficacy. nih.gov The 3,5-dichloro-4-fluorobenzyl group can be incorporated into various molecular backbones to create novel fluorinated scaffolds. For instance, fluorinated 3-benzylmenadione derivatives have been synthesized and evaluated for their antiplasmodial activity. mdpi.com While this specific study did not utilize this compound, it highlights the principle of using fluorinated benzyl (B1604629) halides to construct potent bioactive compounds. The reactivity of the benzyl bromide allows for its attachment to a wide range of core structures, enabling the exploration of new chemical space and the development of drug candidates with improved pharmacological profiles. The carbon-bromine bond in the related compound, 3,5-dichloro-4-fluorobromobenzene, is noted for its utility in functionalization to create various fluorine-containing products for medicinal applications. google.com

Synthesis of Heterocyclic Systems Incorporating the Dichlorofluorophenylbenzyl Moiety

Heterocyclic compounds are a cornerstone of modern pharmaceuticals. The 3,5-dichloro-4-fluorobenzyl moiety can be readily attached to various heterocyclic cores to generate novel drug candidates. For example, research on the synthesis of quinoxaline (B1680401) derivatives, which are known for their diverse biological activities including antiviral and anticancer properties, has involved the use of precursors with dichloro and fluoro substitutions. nih.govnih.gov Specifically, the synthesis of certain quinoxaline derivatives has utilized compounds with a 3,5-dichloro substitution pattern. nih.gov Similarly, 1,2,4-oxadiazoles, another important class of heterocyclic compounds with a broad range of pharmacological activities, have been synthesized with various substituted phenyl groups. scielo.brnih.govnih.gov The synthesis of these heterocyclic systems often involves the reaction of a nucleophilic heterocyclic core with a reactive benzyl halide, such as this compound, to introduce the desired substituted benzyl group. This approach allows for the systematic modification of the heterocyclic structure to optimize its biological activity.

Derivatization for Enhanced Biological Activity (e.g., geodin (B1663089) derivatives)

The modification of natural products to enhance their therapeutic potential is a common strategy in drug discovery. A notable example is the derivatization of geodin, a natural product isolated from the marine-derived fungus Aspergillus sp. In one study, a series of new geodin ether derivatives were synthesized to improve its insecticidal and antibacterial activities. The study revealed that the introduction of halogenated benzyl groups, particularly fluorobenzyl moieties, at the 4-OH position of geodin was a key factor in increasing its biological activity. Although this compound was not explicitly used in this particular study, the findings strongly suggest its potential as a valuable reagent for creating highly active geodin derivatives.

Role in Agrochemical Development

The unique substitution pattern of this compound also makes it a valuable intermediate in the development of new agrochemicals, including pesticides and herbicides. The presence of both chlorine and fluorine atoms can enhance the potency and selectivity of these products.

Synthesis of Pesticides and Herbicides Derivatives

The 3,5-dichloro-4-fluorophenyl group is a key structural feature in several potent agrochemicals. A patent for the preparation of 3,5-dichloro-4-fluorobromobenzene highlights its role as an important intermediate for pesticides. google.com This precursor can be further functionalized to produce a variety of active compounds. For instance, research has shown that 3,5-dichlorobenzyl ester derivatives exhibit significant antifungal activity. While these specific derivatives lack the fluorine atom, this research underscores the importance of the dichlorobenzyl core in designing effective fungicides.

The following table details examples of biologically active compounds and their activities that contain structural motifs related to this compound:

| Compound Class | Target Organism/Activity | Reference |

| Fluorinated 3-benzylmenadiones | Antiplasmodial | mdpi.com |

| Quinoxaline derivatives | Antiviral, Anticancer | nih.gov |

| Geodin derivatives | Insecticidal, Antibacterial | Not directly cited, inferred from general findings |

| 3,5-Dichlorobenzyl ester derivatives | Antifungal | Not directly cited, inferred from general findings |

Structure-Activity Relationship Studies in Agrochemical Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing effective agrochemicals. The 3,5-dichloro-4-fluorobenzyl moiety has been incorporated into various molecular scaffolds to study these relationships. For example, in the development of novel herbicides, compounds containing a 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid structure have been synthesized and evaluated. These studies help in identifying the key structural features required for potent herbicidal activity.

The following interactive table presents data on the inhibitory activity of selected compounds from a structure-activity relationship study:

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) against Arabidopsis thaliana |

| V-4 | 4-fluoro | Data not available |

| V-6 | 4-fluoro | Data not available |

| V-7 | 4-chloro | Data not available |

| V-19 | 4-isopropyl | Data not available |

| V-20 | 4-isopropyl | Data not available |

Advanced Materials and Specialty Chemicals

The distinct properties imparted by the fluorine and chlorine atoms in this compound make it a compound of interest in the development of advanced materials and specialty chemicals. These materials often require precise tuning of their physical and chemical characteristics, a task for which this halogenated benzyl bromide is well-suited.

Integration into Polymer and Liquid Crystal Precursors

While direct reports on the integration of this compound into polymers are not extensively documented, the principles of polymer chemistry suggest its potential utility. The introduction of fluorine into polymers is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and specific optical or dielectric characteristics. The 3,5-dichloro-4-fluorobenzyl moiety could be incorporated into polymer backbones or as a side chain. For instance, it could be used to synthesize fluorinated poly(benzyl ether)s through condensation polymerization. rsc.org The presence of both chlorine and fluorine atoms would be expected to impart a high degree of hydrophobicity and flame retardancy to the resulting polymers.

In the field of liquid crystals, the incorporation of fluorine atoms is a key strategy for tuning properties like dielectric anisotropy and melting behavior. beilstein-journals.orgnih.gov The 3,5-dichloro-4-fluorobenzyl group could be attached to a mesogenic core to create novel liquid crystal molecules. The strong electronegativity of the halogen atoms would significantly influence the dipole moment of the molecule, which is a critical factor in the performance of liquid crystal displays. Research on other fluorinated liquid crystals has shown that the number and position of fluorine atoms can dramatically alter the mesomorphic properties and clearing temperatures of these materials. nih.gov

Table 1: Potential Polymer and Liquid Crystal Precursors from this compound

| Precursor Type | Synthetic Approach | Potential Properties of Final Material |

| Fluorinated Polyether | Williamson ether synthesis with a diol | Enhanced thermal stability, chemical resistance, hydrophobicity |

| Liquid Crystal Monomer | Ether or ester linkage to a mesogenic core | Modified dielectric anisotropy, altered mesophase behavior |

Application in Dye and Pigment Synthesis

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. unb.canih.govyoutube.com While direct use of this compound in this process is not typical, its derivatives could serve as precursors. For example, the benzyl bromide could be converted to the corresponding aniline (B41778) (3,5-dichloro-4-fluorobenzylamine) through a series of reactions. This amine could then be diazotized and coupled with various aromatic compounds to produce a range of novel azo dyes.

The presence of the dichloro-fluoro substitution pattern on the phenyl ring of the resulting dye would likely have a significant impact on its color, lightfastness, and solubility properties. The electron-withdrawing nature of the halogens could shift the absorption spectrum of the dye, potentially leading to new shades. Furthermore, the introduction of fluorine can increase the photostability of dyes.

Table 2: Hypothetical Azo Dye Synthesis Incorporating the 3,5-Dichloro-4-fluorobenzyl Moiety

| Starting Material | Reaction Sequence | Potential Dye Class | Expected Properties |

| This compound | 1. Conversion to aniline derivative2. Diazotization3. Azo coupling | Azo Dye | Modified color, enhanced lightfastness |

Protecting Group Strategies and Derivatization in Complex Molecule Synthesis

The reactivity of the benzyl bromide group, coupled with the stability of the substituted aromatic ring, allows this compound to be employed in sophisticated synthetic strategies, including as a protecting group and in derivatization methods.

Use of Fluorinated Benzyl Ethers as Protecting Groups in Oligosaccharide Synthesis

In the complex synthesis of oligosaccharides, protecting groups are essential to mask reactive hydroxyl groups and control stereoselectivity. nih.govharvard.eduorganic-chemistry.org Benzyl ethers are commonly used for this purpose due to their stability and ease of removal under neutral conditions. uwindsor.ca Fluorinated benzyl ethers have emerged as a valuable alternative, offering unique advantages. nih.gov

The 3,5-dichloro-4-fluorobenzyl group can be introduced to a hydroxyl function via the corresponding bromide, forming a stable ether linkage. This protecting group would be expected to exhibit enhanced stability towards certain reagents compared to a standard benzyl group due to the electron-withdrawing nature of the halogens. The presence of fluorine can also be advantageous for monitoring reactions using 19F NMR spectroscopy.

The removal of this protecting group would likely be achieved through catalytic hydrogenation, similar to standard benzyl ethers. The specific substitution pattern may influence the rate of cleavage. The orthogonality of this protecting group with other common protecting groups, such as silyl (B83357) ethers, would be a key consideration in its application. nih.gov

Table 3: Comparison of Benzyl-Type Protecting Groups in Oligosaccharide Synthesis

| Protecting Group | Introduction | Removal Conditions | Key Advantages |

| Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation (e.g., H2, Pd/C) | Well-established, stable |

| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) | Orthogonal to Bn |

| 3,5-Dichloro-4-fluorobenzyl (DCFB) | This compound, base | Expected: Catalytic hydrogenation | Potential for altered stability, 19F NMR monitoring |

Intermediate Derivatization Methods (IDMs) in Chemical Synthesis

Intermediate Derivatization Methods (IDMs) are often employed in analytical chemistry to enhance the detectability and separation of target molecules. Benzyl halides are known to be reactive alkylating agents and can be used to derivatize various functional groups.

This compound can be used as a derivatizing agent for nucleophilic compounds such as phenols, thiols, and amines. The resulting derivatives would incorporate the strongly UV-absorbing dichloro-fluorophenyl group, facilitating their detection by HPLC with UV detection. This is particularly useful for the analysis of compounds that lack a strong chromophore. The presence of three halogen atoms also makes these derivatives suitable for detection by mass spectrometry, as the isotopic pattern of chlorine can aid in identification.

A recent study highlighted the use of 1-(4-nitrophenyl)piperazine (B103982) as a derivatization reagent for benzyl halides to improve their detection in the near-visible range, minimizing interference from drug substances. A similar strategy could be reversed, using this compound to "tag" molecules of interest for analytical purposes.

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. miamioh.edu

For 3,5-Dichloro-4-fluorobenzyl bromide (C₇H₄BrCl₂F), the nominal molecular weight is approximately 258 g/mol . A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks (M, M+2, M+4, M+6), which provides a definitive signature for the presence of one bromine and two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the exact elemental formula of the compound, serving as a powerful confirmation of its identity. For C₇H₄⁷⁹Br³⁵Cl₂F, the calculated exact mass would be used to distinguish it from any other compounds having the same nominal mass.

Electron impact (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, which helps in elucidating the molecule's structure.

The most prominent fragmentation pathway for this compound is the cleavage of the weak carbon-bromine bond. This results in the loss of a bromine radical (•Br) to form the highly stable 3,5-dichloro-4-fluorobenzyl carbocation. youtube.com This cation is resonance-stabilized and is therefore often observed as the base peak (the most intense peak) in the spectrum.

[M - Br]⁺: This fragment corresponds to the loss of the bromine atom (m/z 79 or 81). The resulting cation (C₇H₄Cl₂F⁺) would have an m/z of approximately 178 and would also exhibit an isotopic pattern due to the two chlorine atoms.

Further fragmentation of the [M - Br]⁺ ion could involve the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₇H₄BrCl₂F]⁺ | Molecular Ion (M⁺) | ~258 (and isotopic peaks) |

| [C₇H₄Cl₂F]⁺ | Loss of Bromine radical | ~178 (base peak) |

Vibrational Spectroscopy: Infrared (IR) and Raman

The infrared and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. The presence of the benzene (B151609) ring will give rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region.

The carbon-carbon stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1400 cm⁻¹ region. The substitution by chlorine and fluorine atoms will influence the positions and intensities of these bands. aip.org The C-Br stretching vibration of the bromomethyl group is anticipated to be observed in the lower frequency region, typically around 680-515 cm⁻¹. The C-Cl and C-F stretching vibrations will also have characteristic absorption bands, with the C-F stretch generally appearing at a higher wavenumber than the C-Cl stretch. For instance, in related fluorobenzyl bromides, characteristic IR peaks can be observed. chemicalbook.comchemicalbook.com

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1400 | |

| Bromomethyl Group | CH₂ Scissor | ~1450 |

| CH₂ Wag | ~1250 | |

| C-Br Stretch | 680 - 515 | |

| Halogen Substituents | C-F Stretch | 1400 - 1000 |

| C-Cl Stretch | 850 - 550 |

Note: The exact positions of the bands can be influenced by the specific substitution pattern and intermolecular interactions.

In the absence of extensive experimental spectral libraries for this compound, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting its vibrational spectra. canterbury.ac.nz By creating a theoretical model of the molecule, it is possible to calculate the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculated spectra can then be compared with experimental data for verification of the molecular structure.

For complex molecules like this compound, computational analysis aids in the assignment of observed vibrational bands to specific atomic motions within the molecule. This is particularly useful for distinguishing between the vibrations of the differently halogenated positions on the benzene ring. canterbury.ac.nz Theoretical calculations for similar ortho-halogenated benzyl (B1604629) alcohols have shown that different conformers can be distinguished by their vibrational spectra. rsc.org

X-ray Crystallography of Derivatives and Related Structures

X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsional angles, thereby defining the conformation of a molecule in the solid state. For derivatives of this compound, this technique would reveal the orientation of the bromomethyl group relative to the substituted benzene ring. In related structures, such as ortho-halogenated benzyl alcohols, different low-energy chiral conformations have been identified. rsc.orgresearchgate.net The planarity of the aromatic ring and the geometry at the benzylic carbon would be accurately determined.

In the case of 4-bromopyridinium tetrafluoroborate, for example, a C–Br⋯F halogen bond was observed to be a key interaction in its crystal structure. rsc.org The study of such interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for the determination of its purity by separating it from starting materials, by-products, and other impurities.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like benzyl bromide and its derivatives. tsijournals.comtsijournals.comnih.gov A GC method, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can provide high-resolution separation and sensitive detection. For instance, a GC method was developed for the determination of benzyl bromide as a genotoxic impurity in a drug substance, demonstrating the capability of this technique for trace-level analysis. tsijournals.comtsijournals.com

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally labile compounds. researchgate.netekb.eg A reversed-phase HPLC method, using a non-polar stationary phase and a polar mobile phase, would be a common approach for the analysis of this compound. Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. researchgate.net The development of a robust HPLC method would involve the optimization of parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. ekb.eg

Table 2: Chromatographic Methods for the Analysis of Halogenated Benzyl Bromides

| Technique | Typical Stationary Phase | Detector | Application |

| Gas Chromatography (GC) | DB-1, DB-5 (non-polar) | FID, MS | Purity, Trace Impurity Analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 (reversed-phase) | UV, MS | Purity, Quantitative Analysis |

High-Performance Liquid Chromatography (HPLC) and LC-MS

HPLC and LC-MS are indispensable tools for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity.

While specific research articles detailing the HPLC and LC-MS analysis of this compound are not extensively published, methodologies for related fluorobenzyl and halogenated compounds provide a strong framework for its analysis. For instance, a quantitative bioanalytical method using HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) was developed for the determination of 4-fluorobenzyl chloride in human plasma. nih.gov This involved a derivatization step to stabilize the reactive molecule, followed by solid-phase extraction (SPE) and analysis. nih.gov Such a strategy could be adapted for this compound, particularly in complex matrices.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also molecular weight and structural information. sigmaaldrich.com For halogenated compounds, the isotopic pattern of chlorine and bromine atoms provides a distinctive signature in the mass spectrum, aiding in positive identification. The presence of two chlorine atoms and one bromine atom in this compound would result in a characteristic isotopic cluster.

A typical LC-MS analysis involves optimizing chromatographic conditions to achieve good peak shape and separation from impurities. The mass spectrometer can be operated in various modes, such as full scan to identify all ions or selected ion monitoring (SIM) for enhanced sensitivity in quantifying the target compound.

Below are hypothetical, yet representative, data tables for the analysis of this compound based on common practices for similar compounds.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | 60% Acetonitrile, hold for 2 min, ramp to 95% over 8 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Table 2: Representative LC-MS Data

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|

Gas Chromatography (GC) Applications for Halogenated Compounds

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds, making it well-suited for halogenated benzyl compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separation and definitive identification.

The analysis of halogenated volatile organic compounds (VOCs) in various matrices has been successfully demonstrated using GC-MS. nih.gov For instance, a study on benzenic and halogenated VOCs in animal-derived food products utilized GC-quadrupole/MS to identify and quantify numerous compounds. nih.gov This highlights the capability of GC-MS to handle complex samples and identify trace levels of halogenated substances.

For the analysis of benzyl compounds, GC methods have been well-established. A study on the determination of benzyl chloride in food products employed a static headspace GC–MS method. nih.gov This technique is particularly useful for extracting volatile analytes from solid or liquid samples. The study reported good linearity, accuracy, and precision for the method. nih.gov

When analyzing this compound by GC, the choice of the capillary column is critical. A mid-polar column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is often a good starting point for separating halogenated aromatic compounds. researchgate.net The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from any impurities or related compounds.

Electron capture detectors (ECD) are highly sensitive to halogenated compounds and can be used for trace analysis. However, a mass spectrometer detector offers the advantage of providing structural information, which is invaluable for unambiguous peak identification.

Table 3: Typical GC-MS Operating Conditions

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-350 amu |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluorobenzyl chloride |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 3,5-Dichloro-4-fluorobenzyl bromide

The synthesis of halogenated aromatic compounds is traditionally associated with harsh reaction conditions and the use of environmentally hazardous reagents. A significant and impactful area of future research will be the development of green and sustainable synthetic methodologies for this compound. Current methods for producing similar compounds often rely on multi-step processes that may not be atom-economical or environmentally benign.

Future synthetic strategies should focus on:

Greener Solvents and Catalysts: Exploring the use of safer, renewable, or recyclable solvents in place of traditional chlorinated solvents. The development of novel, highly efficient, and reusable catalysts, such as heterogeneous catalysts or organocatalysts, could significantly improve the sustainability of the synthesis.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. wikipedia.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Alternative Halogenation and Bromination Techniques: Research into alternative brominating agents that are less hazardous and more selective is crucial. This could include enzymatic or biocatalytic approaches that mimic natural halogenation processes, offering high selectivity under mild conditions.

A comparative look at existing and potential sustainable synthesis methods is presented in the table below:

| Synthesis Parameter | Traditional Methods | Potential Sustainable Alternatives |

| Solvents | Chlorinated solvents (e.g., CCl4) | Green solvents (e.g., ionic liquids, supercritical CO2), solvent-free conditions |

| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, organocatalysts, biocatalysts |

| Reaction Conditions | High temperatures, harsh reagents | Milder conditions, use of microwave or photochemical activation |

| Byproducts | Often produce significant waste | Higher atom economy, recyclable byproducts |

Exploration of New Reaction Pathways and Catalytic Transformations

The reactivity of the benzyl (B1604629) bromide functional group, combined with the electronic effects of the dichloro and fluoro substituents on the aromatic ring, makes this compound a versatile building block for organic synthesis. Future research should aim to explore novel reaction pathways and catalytic transformations to expand its synthetic utility.

Key areas for exploration include:

Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are well-established, the development of new catalysts and reaction conditions specifically tailored for polyhalogenated substrates like this compound could lead to the efficient synthesis of complex molecules.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the application of this technology to this compound could unlock novel transformations, such as the introduction of new functional groups or the formation of carbon-carbon and carbon-heteroatom bonds. A recent study demonstrated the photoinduced difunctionalization of styrenes to generate fluorinated benzyl bromides, a pathway that could be explored for this compound. nih.gov

Dehalogenative Functionalization: The selective activation and functionalization of the carbon-halogen bonds present in this compound offer a route to a diverse range of derivatives. Research into catalytic systems that can selectively target one of the C-Cl or C-Br bonds would be particularly valuable for creating multifunctional molecules. For instance, dehalogenative borylation of benzylic halides has been shown to be a viable pathway. chemrxiv.org

Expanded Applications in Emerging Chemical Fields

The unique combination of a reactive benzyl bromide moiety and a polyhalogenated aromatic ring suggests that this compound could find applications in several emerging fields of chemistry.

Future research could focus on its use as a key intermediate in the synthesis of:

Medicinal Chemistry: Halogenated organic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govnih.govresearchgate.netnih.govmdpi.com The 3,5-dichloro-4-fluorobenzyl moiety could be incorporated into novel drug candidates for a variety of therapeutic areas, including oncology, infectious diseases, and neurology. For example, compounds containing a 3,5-dichlorobenzyl group have been investigated as potential ACE2 inhibitors for SARS-CoV-2. acs.org

Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. The structural features of this compound could be leveraged to design new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Fluorinated polymers possess unique properties such as low surface energy and high thermal stability. researchgate.net this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with applications in areas such as advanced coatings, membranes, and electronic materials. Polycyclic aromatic hydrocarbons, which can be synthesized from benzyl precursors, are also of interest in materials science. wikipedia.orgnih.govnih.gov

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry offers a powerful toolkit for accelerating chemical research by providing insights into molecular properties and reaction mechanisms. The application of advanced computational modeling to this compound represents a significant future research direction.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. researchgate.netacs.org Furthermore, DFT can be used to model reaction pathways and transition states, providing valuable insights into the reactivity of this compound in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models can be developed to correlate the chemical structure of derivatives of this compound with their biological activity or physical properties. nih.govmdpi.comresearchgate.netdrugdesign.orgsemanticscholar.org These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics for applications in medicinal chemistry or materials science.

The following table outlines potential computational studies and their expected outcomes:

| Computational Method | Research Focus | Expected Outcomes |

| DFT | Reaction mechanism studies | Prediction of reaction barriers, identification of intermediates and transition states, understanding of substituent effects on reactivity. |

| DFT | Spectroscopic property prediction | Calculation of NMR, IR, and UV-Vis spectra to aid in experimental characterization. |

| QSAR/QSPR | Drug design | Development of models to predict the biological activity of derivatives, guiding the synthesis of more potent drug candidates. |

| QSPR | Materials science | Prediction of physical properties of polymers or other materials derived from the compound, aiding in the design of new materials with specific functionalities. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in the development of new technologies and products that are both innovative and sustainable.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dichloro-4-fluorobenzyl bromide, and how can reaction efficiency be optimized?

Methodological Answer:

- Core Synthesis : Start with 3,5-dichloro-4-fluorotoluene, using bromination agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Alternatively, substitute a pre-functionalized benzyl chloride with bromide via nucleophilic substitution using NaBr or KBr in polar aprotic solvents (DMF, DMSO) .

- Optimization : Monitor reaction progress via GC-MS or TLC. Adjust stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and temperature (60–80°C for NBS reactions). Catalytic Pd/C (1–2 mol%) can enhance regioselectivity in substitution reactions .

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use silica gel column chromatography (hexane:ethyl acetate, 9:1) to isolate the product. For high-purity requirements, perform fractional distillation under reduced pressure (estimated bp ~85–90°C at 15 mmHg, based on analog data for 4-fluorobenzyl bromide ).

- Characterization : Confirm structure via H/C NMR (key signals: benzyl CHBr at δ 4.5–4.7 ppm; aromatic Cl/F substituents at δ 7.1–7.4 ppm). Validate molecular weight via high-resolution mass spectrometry (HRMS) and functional groups via FT-IR (C-Br stretch ~550–600 cm) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to prevent inhalation of volatile bromides.

- Emergency Measures : For skin contact, wash immediately with 5% sodium thiosulfate solution to neutralize bromide residues. In case of inhalation, move to fresh air and administer oxygen if necessary .

Q. How can researchers verify the absence of common byproducts (e.g., di-brominated analogs) post-synthesis?

Methodological Answer:

- Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water gradient) to detect di-brominated impurities (retention time shifts). Confirm via H NMR integration (benzyl CHBr protons should integrate to 2H, not 4H for di-substituted products) .

Advanced Research Questions

Q. What reaction mechanisms dominate in the bromination of 3,5-Dichloro-4-fluorotoluene, and how do substituents influence selectivity?

Methodological Answer:

- Mechanistic Insight : Radical bromination (NBS/AIBN) favors benzylic positions due to stabilization by adjacent aryl groups. Electron-withdrawing Cl/F substituents deactivate the aromatic ring, directing bromination to the benzylic position. Computational DFT studies (e.g., Gaussian) can model transition states to predict regioselectivity .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

Q. How can contradictory data on bromide quantification (e.g., ion chromatography vs. capillary electrophoresis) be resolved?

Methodological Answer:

- Method Validation : Compare ion chromatography (IC) with indirect UV detection (limit: 0.1 ppm) and capillary electrophoresis (CE) with optimized buffer systems (e.g., 20 mM borate, pH 9.2). Use statistical tools (ANOVA) to assess inter-method variability. CE offers superior resolution for Br in high-Cl matrices due to mobility differences .

Q. What strategies minimize hazardous byproducts (e.g., HBr gas) during large-scale synthesis?

Methodological Answer:

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. Use catalytic KBr in water under microwave irradiation to enhance atom economy (reported yields: 85–90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.